molecular formula C4H3Cl3N2 B3048297 2-(trichloromethyl)-1H-imidazole CAS No. 163769-73-1

2-(trichloromethyl)-1H-imidazole

Cat. No. B3048297
CAS RN: 163769-73-1
M. Wt: 185.43 g/mol
InChI Key: IQNBALXXHBGQME-UHFFFAOYSA-N
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Description

2-(trichloromethyl)-1H-imidazole, also known as TCMI, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. TCMI has been found to possess unique properties that make it an attractive candidate for different applications.

Scientific Research Applications

Corrosion Inhibition

2-(trichloromethyl)-1H-imidazole derivatives have been studied for their application in corrosion inhibition. Zhang et al. (2015) investigated these derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their research showed that chloride-substituted compounds exhibit better inhibitive performance compared to fluoride-substituted ones (Zhang et al., 2015).

Catalysis in Organic Chemistry

Huo et al. (2015) reported the enantioselective, catalytic trichloromethylation of 2-acyl imidazoles using a chiral iridium complex in photoredox catalysis. This system produced several products with high enantiomeric excess, demonstrating the potential of 2-(trichloromethyl)-1H-imidazole in catalytic applications (Huo et al., 2015).

Synthesis and Antibacterial Evaluation

The synthesis of imidazole derivatives, including 2-(trichloromethyl)-1H-imidazole, and their antibacterial properties have been a focus of research. Ramos et al. (2020) synthesized tri(hetero)arylimidazole derivatives and found them to inhibit Staphylococcus aureus proliferation, suggesting potential in drug development (Ramos et al., 2020).

Spectroscopic Analysis and Molecular Docking

Thomas et al. (2018) conducted a study on two imidazole derivatives, including their synthesis and spectroscopic analysis. They also explored their reactivity properties through DFT and molecular dynamics simulations. This study highlighted the antimicrobial activity of these compounds against various bacterial strains (Thomas et al., 2018).

Organic Synthesis and Medicinal Applications

The broad range of applications of substituted imidazoles in medicinal chemistry has been highlighted by Gurav et al. (2022). They described the synthesis of 2,4,5-trisubstituted imidazoles, emphasizing their diverse medicinal applications, including antibacterial, antiviral, and anticancer properties (Gurav et al., 2022).

properties

IUPAC Name

2-(trichloromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNBALXXHBGQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435256
Record name 2-(trichloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trichloromethyl)-1H-imidazole

CAS RN

163769-73-1
Record name 2-(trichloromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of trichloroacetonitrile (28.8 g, 200 mmol, 1 eq) in anhydrous THF (70 mL) at −60° C. under an argon atmosphere, 2,2-dimethoxyethanamine (C-1) (21.8 mL, 200 mmol, 1.0 eq) is added dropwise over 5 min. The resulting mixture is allowed to warm to RT and stirred at RT for 4 h. The mixture is concentrated in vacuo and the residue is added in portions to a stirred solution of trifluoroacetic acid (100 mL) at −30° C. under argon. The resulting mixture is then stirred from −30° C. to RT overnight. The reaction mixture is concentrated in vacuo to afford the product, 2-(trichloromethyl)-1H-imidazole (C-2). The product is used in the next step without further purification.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime (E-4) (865 mg, 4.40 mmol, 1.0 eq) in DCM (20 mL), thionyl chloride (3.1 mL, 43.7 mmol, 10.0 eq) is added and the resulting mixture is stirred at RT overnight. The reaction mixture is concentrated in vacuo. The residue is suspended in water (60 mL) and saturated aqueous NaHCO3 is added to adjust the pH to 4. The solid is collected by filtration, rinsed with water followed by ethyl acetate to afford a first portion of product. The filtrate is then extracted with ethyl acetate (50 mL×3). The combined organic layers are washed with brine, dried over Na2SO4 and filtered. The filtrate is concentrated in vacuo and the residue is combined with the first portion of product. The product is then re-crystallized in ethyl acetate/hexanes (1:1) and dried in vacuo to afford the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (E-5) as a pale solid.
Name
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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